6-Chloro-5-methylpyridine-2-carbonitrile physical properties
6-Chloro-5-methylpyridine-2-carbonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 6-Chloro-5-methylpyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the known physical, chemical, and spectral properties of 6-Chloro-5-methylpyridine-2-carbonitrile (CAS No. 875293-89-3). As a substituted pyridinecarbonitrile, this compound represents a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of chloro, methyl, and nitrile groups on the pyridine scaffold imparts a unique combination of electronic and steric properties that are critical for its application in drug development and organic synthesis. This document consolidates data from chemical suppliers, public databases, and predictive models, while also providing standardized protocols for the experimental determination of key physical properties. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals who handle or intend to utilize this compound in their work.
Molecular Identity and Chemical Specifications
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers and structural information for 6-Chloro-5-methylpyridine-2-carbonitrile.
| Identifier | Value | Source(s) |
| CAS Number | 875293-89-3 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][3] |
| IUPAC Name | 6-chloro-5-methylpyridine-2-carbonitrile | |
| Common Synonyms | 6-Chloro-5-methylpicolinonitrile, 2-Chloro-6-cyano-3-methylpyridine | [2][4] |
| SMILES | CC1=C(Cl)N=C(C=C1)C#N | [1] |
| InChI Key | XUAHTIHTHZLYFK-UHFFFAOYSA-N |
Core Physicochemical and Computational Properties
The physical state, stability, and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions. While experimental data for some properties of this specific molecule are not widely published, a combination of supplier data and computational predictions provides a strong working profile.
| Property | Value | Source(s) |
| Physical Form | White to light yellow solid | [2] |
| Melting Point | Data not publicly available. See Section 5.1 for determination protocol. | |
| Boiling Point | Data not publicly available. | |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment. | [2] |
| LogP (predicted) | 1.9151 | [1] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1][3] |
| Hydrogen Bond Donors | 0 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [1][3] |
Structure-Property Relationship Analysis
The observed and predicted physical properties of 6-Chloro-5-methylpyridine-2-carbonitrile are a direct consequence of its molecular structure. The interplay between the pyridine core and its substituents governs its polarity, intermolecular forces, and ultimately, its behavior.
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Pyridine Core : The foundational pyridine ring is an aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom.[5] The nitrogen's lone pair of electrons resides in an sp² orbital, separate from the aromatic π-system, which imparts weak basicity to the molecule.[5][6]
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Nitrile Group (-C≡N) : This group is strongly polar and a powerful electron-withdrawing group. Its presence significantly increases the molecule's dipole moment. This polarity leads to strong dipole-dipole intermolecular interactions, which is a primary reason the compound is a solid at room temperature and would be expected to have a relatively high melting point compared to an analogue lacking this group.
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Chloro Group (-Cl) : As an electronegative substituent, the chlorine atom also contributes to the molecule's electron-deficient nature and overall polarity.[7]
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Methyl Group (-CH₃) : This group is weakly electron-donating and nonpolar. It increases the lipophilicity of the molecule, which balances the polarity imparted by the nitrile and chloro groups.
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Solubility Insights : The calculated LogP value of approximately 1.9 suggests a compound with moderate lipophilicity.[1] Therefore, it is predicted to have good solubility in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetone, but limited solubility in water and nonpolar solvents like hexane. The two hydrogen bond acceptors (the pyridine nitrogen and the nitrile nitrogen) allow for some interaction with protic solvents, but the absence of hydrogen bond donors limits aqueous solubility.[1][3]
Spectroscopic Characterization Profile
While specific spectra for this compound are typically proprietary to suppliers, a foundational understanding of its structure allows for the prediction of key features in standard analytical techniques.[8] Researchers can use these expected signals to verify the identity and purity of their samples.
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Infrared (IR) Spectroscopy :
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C≡N Stretch : A sharp, strong absorption peak is expected in the range of 2220-2260 cm⁻¹, which is highly characteristic of a nitrile group.
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Aromatic C=C and C=N Stretches : Multiple peaks will appear in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.
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C-H Stretches : Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.
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C-Cl Stretch : A peak in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
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-
¹H NMR Spectroscopy :
-
Aromatic Protons : Two distinct signals are expected for the two protons on the pyridine ring. Their chemical shifts (likely in the 7.0-8.5 ppm range) and coupling patterns will be influenced by the positions of the three substituents.
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Methyl Protons : A singlet corresponding to the three protons of the methyl group will appear in the upfield region, typically around 2.0-2.5 ppm.
-
-
¹³C NMR Spectroscopy :
-
Seven distinct carbon signals are expected. The carbon of the nitrile group will be significantly downfield (115-125 ppm). The aromatic carbons will appear in the 120-160 ppm range, with their specific shifts dictated by the electronic effects of the attached groups. The methyl carbon will be the most upfield signal, typically below 30 ppm.
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Experimental Protocols for Physical Property Determination
For novel compounds or those with limited public data, experimental verification of physical properties is paramount. The following protocols outline standard, reliable methods for determining melting point and solubility.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. This protocol describes the standard capillary method, which is widely accessible in synthetic chemistry labs.
Methodology:
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Sample Preparation : Place a small amount of finely powdered, dry 6-Chloro-5-methylpyridine-2-carbonitrile into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Instrument Setup : Place the capillary tube into the heating block of a calibrated melting point apparatus.
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Rapid Heating (Scouting) : Heat the sample rapidly to obtain a rough estimate of the melting range. This informs the slower, more accurate measurement.
-
Accurate Measurement : Prepare a new sample. Heat rapidly to about 15-20°C below the estimated melting point.
-
Slow Heating : Decrease the heating rate to 1-2°C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, yielding an accurate reading.
-
Observation : Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂. A narrow range (<2°C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Assessment
This protocol provides a systematic approach to determine the solubility of the compound in a range of common laboratory solvents.
Methodology:
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Solvent Selection : Prepare a set of vials containing 1 mL of various solvents, ranging from nonpolar to polar (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Water).
-
Sample Addition : Add approximately 10 mg of 6-Chloro-5-methylpyridine-2-carbonitrile to each vial. This creates a starting concentration of ~10 mg/mL.
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Initial Observation : Observe each vial for immediate dissolution.
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Agitation : Cap the vials and agitate them vigorously (e.g., using a vortex mixer) for 30-60 seconds. Allow the vials to stand and observe.
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Gentle Heating (Optional) : If the compound is not soluble at room temperature, gently warm the vial in a water bath to check for temperature-dependent solubility. Note any changes upon cooling.
-
Classification : Classify the solubility in each solvent:
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Soluble : The entire solid dissolves, forming a clear solution.
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Partially Soluble : Some solid dissolves, but undissolved material remains.
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Insoluble : No noticeable amount of solid dissolves.
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Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-chloro-5-Methylpicolinonitrile | 875293-89-3 [chemicalbook.com]
- 3. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-5-methylpicolinonitrile; 6-chloro-5-methyl-pyridine-2-carbonitrile; QC-6474; 2-chloro-6-cyano-3-methylpyridine | Chemrio [chemrio.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. chempanda.com [chempanda.com]
- 7. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 875293-89-3|6-Chloro-5-methylpyridine-2-carbonitrile|BLD Pharm [bldpharm.com]
